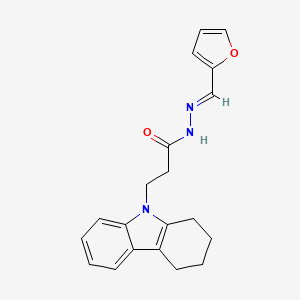
Benzoxazole, 2-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-pentyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-pentyl- can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and pentanal in the presence of an acid catalyst can yield Benzoxazole, 2-pentyl-.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. For example, the use of titanium dioxide-zirconium dioxide (TiO2-ZrO2) catalysts in acetonitrile at elevated temperatures has been reported to produce high yields of benzoxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzoxazole, 2-pentyl- can yield oxides, while substitution reactions can introduce halogen or nitro groups into the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of Benzoxazole, 2-pentyl- involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, proteins, and other biomolecules involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Similar to benzoxazole, benzimidazole features a benzene ring fused to an imidazole ring. Both compounds exhibit diverse biological activities.
Benzisoxazole: This compound has a benzene ring fused to an isoxazole ring and shares similar chemical properties with benzoxazole derivatives.
Benzothiazole: Featuring a benzene ring fused to a thiazole ring, benzothiazole derivatives also have significant biological and industrial applications.
Uniqueness
Benzoxazole, 2-pentyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
CAS-Nummer |
6996-50-5 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-pentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
VRDOVQBUTHQKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)


![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)


![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)



